

Demethylasterriquinone B1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethylasterriquinone B1*

Cat. No.: *B1662592*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DAQ B1), a natural product isolated from the endophytic fungus *Pseudomassaria* sp., has garnered significant attention as a selective activator of the insulin receptor (IR). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying signaling mechanism of DAQ B1. Detailed experimental protocols for its synthesis, characterization, and key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

Demethylasterriquinone B1 is a complex heterocyclic molecule characterized by a substituted 1,4-benzoquinone core flanked by two distinct indole moieties.

Visualizing the Chemical Structure

Caption: Chemical Structure of **Demethylasterriquinone B1**.

Physicochemical Properties

A summary of the key physicochemical properties of **Demethylasterriquinone B1** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₀ N ₂ O ₄	[1][2][3]
Molecular Weight	506.59 g/mol	[1][2][3]
CAS Number	78860-34-1	[1][2][3]
Appearance	Blue-black solid	
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Storage Temperature	-20°C	[1]
LogP (calculated)	7.01 - 7.2	
Hydrogen Bond Donors	4	
Hydrogen Bond Acceptors	4	

Biological Activity and Mechanism of Action

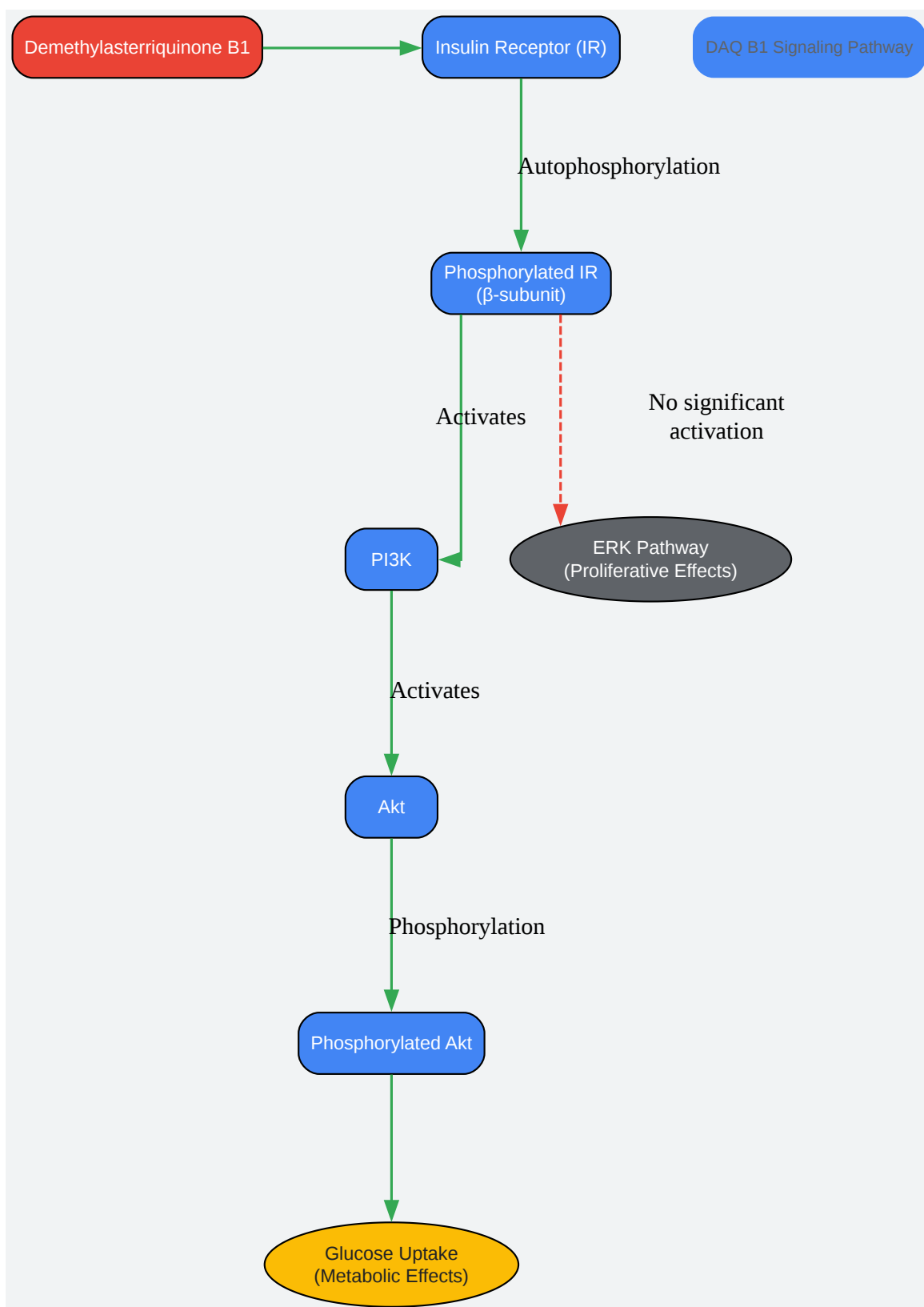
Demethylasterriquinone B1 is a selective activator of the insulin receptor tyrosine kinase (IRTK).[1][4] It mimics the metabolic, but not the mitogenic, effects of insulin.

Quantitative Biological Data

Parameter	Value	Target/System	Reference
EC ₅₀ (IRTK activation)	3 - 6 µM	Insulin Receptor Tyrosine Kinase	[1][4]
EC ₅₀ (IGF1R activation)	100 µM	Insulin-like Growth Factor 1 Receptor	[1][4]
EC ₅₀ (EGFR activation)	100 µM	Epidermal Growth Factor Receptor	[1][4]

Signaling Pathway

DAQ B1 selectively activates the insulin receptor, leading to the phosphorylation of the IR β -subunit. This initiates a downstream signaling cascade through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, such as glucose uptake.^{[1][4]} Notably, DAQ B1 does not significantly activate the Extracellular signal-regulated kinase (ERK) pathway, which is associated with the proliferative effects of insulin.^{[1][4]}



[Click to download full resolution via product page](#)

Caption: DAQ B1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of **Demethylasterriquinone B1**, based on published literature.

Isolation from *Pseudomassaria* sp.

Demethylasterriquinone B1 was originally isolated from a fermentation broth of the endophytic fungus *Pseudomassaria* sp..

Protocol:

- Fermentation: *Pseudomassaria* sp. is cultured in a suitable liquid medium under aerobic conditions.
- Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure **Demethylasterriquinone B1**.

Total Synthesis

A modular total synthesis of **Demethylasterriquinone B1** has been reported. The key steps involve the coupling of two different indole moieties to a benzoquinone core, followed by hydrolysis.

Protocol Outline:

- Synthesis of Indole Precursors: Prepare 2-(1,1-dimethyl-2-propenyl)-1H-indole and 7-(3-methyl-2-butenyl)-1H-indole.
- Coupling Reaction: Sequentially couple the two indole precursors to a dihalogenated benzoquinone derivative.
- Hydrolysis: Hydrolyze the resulting dichloro-bis-indolylquinone intermediate to afford **Demethylasterriquinone B1**.

- Purification: Purify the final product by flash column chromatography.

Insulin Receptor Activation Assay

This assay measures the ability of **Demethylasterriquinone B1** to induce the phosphorylation of the insulin receptor in a cell-based system.

Protocol:

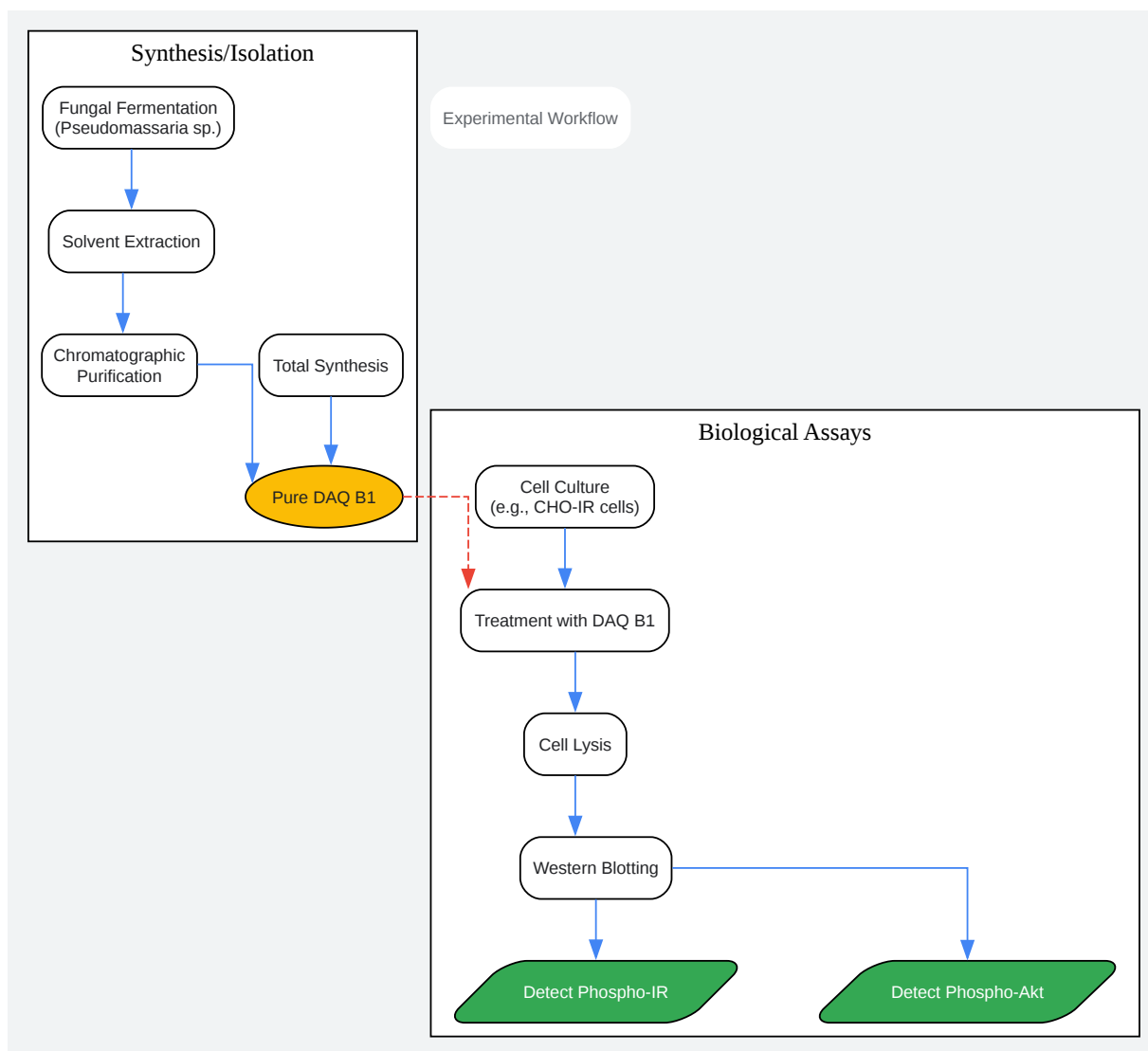
- Cell Culture: Culture Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-IR) in a suitable growth medium.
- Serum Starvation: Prior to treatment, serum-starve the cells to reduce basal receptor phosphorylation.
- Treatment: Treat the cells with varying concentrations of **Demethylasterriquinone B1** or insulin (as a positive control) for a specified time.
- Cell Lysis: Lyse the cells to extract total protein.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor β -subunit.
 - Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
 - Visualize the protein bands using a chemiluminescent substrate.
 - Normalize the results to the total amount of insulin receptor protein.

PI3K/Akt Signaling Pathway Assay

This assay determines the effect of **Demethylasterriquinone B1** on the phosphorylation of Akt, a key downstream effector in the PI3K pathway.

Protocol:

- Cell Culture and Treatment: Follow the same procedure as for the Insulin Receptor Activation Assay (Section 3.3).
- Western Blotting:
 - Perform SDS-PAGE and protein transfer as described above.
 - Probe the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., at Ser473 or Thr308).
 - Visualize and quantify the phosphorylated Akt bands.
 - Normalize the results to the total amount of Akt protein.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow.

Conclusion

Demethylasterriquinone B1 represents a promising lead compound for the development of novel therapeutics for insulin resistance and type 2 diabetes. Its selective activation of the metabolic arm of the insulin signaling pathway offers a potential advantage over traditional insulin therapies, which can have mitogenic side effects. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of DAQ B1 and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Signaling effects of demethylasterriquinone B1, a selective insulin receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a small molecule insulin receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Demethylasterriquinone B1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662592#chemical-structure-and-properties-of-demethylasterriquinone-b1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com